
4,6-Bis(methoxycarbonyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(methoxycarbonyl)pyridine-2-carboxylic acid is a pyridine derivative with three carboxyl groups, two of which are esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(methoxycarbonyl)pyridine-2-carboxylic acid typically involves the esterification of pyridine-2,4,6-tricarboxylic acid. One common method includes the reaction of pyridine-2,4,6-tricarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of intermediate esters, which are then fully esterified to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4,6-Bis(methoxycarbonyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2,4,6-tricarboxylic acid, while reduction can produce 4,6-bis(hydroxymethyl)pyridine-2-carboxylic acid.
Scientific Research Applications
4,6-Bis(methoxycarbonyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex pyridine derivatives.
Biology: The compound can be utilized in the design of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It finds applications in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 4,6-Bis(methoxycarbonyl)pyridine-2-carboxylic acid exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to elicit desired biological responses. The pathways involved can vary widely based on the structure and function of the derivative compounds.
Comparison with Similar Compounds
**Similar
Properties
Molecular Formula |
C10H9NO6 |
|---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
4,6-bis(methoxycarbonyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO6/c1-16-9(14)5-3-6(8(12)13)11-7(4-5)10(15)17-2/h3-4H,1-2H3,(H,12,13) |
InChI Key |
AWVVZPAIHGKWFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride](/img/structure/B14853761.png)

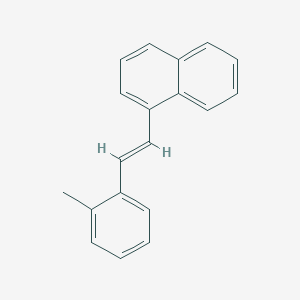
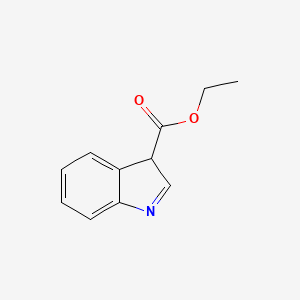
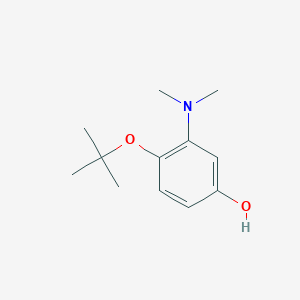
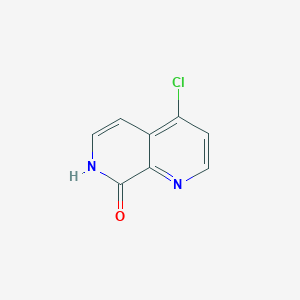
![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)

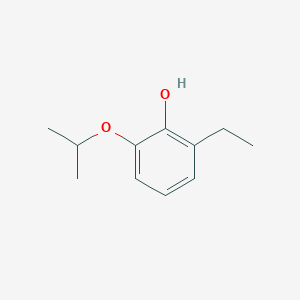

![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)



